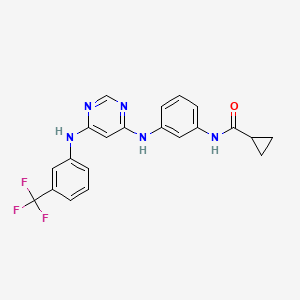
EGFR Inhibitor
Vue d'ensemble
Description
Epidermal growth factor receptor (EGFR) inhibitors are medicines that bind to certain parts of the EGFR and slow down or stop cell growth . EGFR is a protein that is found on the surface of some cells that causes cells to divide when epidermal growth factor binds to it . EGFR inhibitors can be classified as either tyrosine kinase inhibitors (TKI) or monoclonal antibodies .
Synthesis Analysis
The synthesis of EGFR inhibitors involves the design and creation of dihydropyridine containing thiazolinone derivatives . These compounds have been evaluated as potential EGFR and HER-2 kinase inhibitors .Molecular Structure Analysis
The molecular structure of EGFR inhibitors is complex and involves multiple interactions with the EGFR protein . The occupancy of sub-pocket 2 in the EGFR active site is important for tight EGFR–inhibitor binding .Chemical Reactions Analysis
EGFR inhibitors work by binding to the EGFR protein and inhibiting its function . This prevents the EGFR protein from signaling cancer cells to multiply, thereby slowing or stopping the growth of cancer cells .Physical And Chemical Properties Analysis
The physical and chemical properties of EGFR inhibitors are complex and involve multiple interactions with the EGFR protein . These properties are important for the drug’s effectiveness and safety .Applications De Recherche Scientifique
Cancer Treatment
EGFR inhibitors are primarily used in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC) with EGFR mutations. They serve as standard first-line therapy, with drugs like erlotinib, gefitinib, afatinib, and osimertinib being FDA-approved for clinical use. These inhibitors target the kinase domain of EGFR and HER-2, which are critical for the development of various organs and systems .
Mechanism of Action
The mechanism by which EGFR inhibitors work involves blocking the epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is responsible for the activation of signaling pathways that lead to cancer cell proliferation and survival .
Resistance Mechanisms
Despite the clinical benefits of EGFR inhibitors, resistance inevitably develops. Research is focused on understanding these resistance mechanisms to develop counterstrategies and improve treatment outcomes .
Combination Therapies
Combining an allosteric EGFR inhibitor with chemo- or immunotherapy has been found to be more successful than either treatment alone. This approach is being actively researched to enhance the efficacy of cancer treatments .
Drug Design and Development
The synthesis, target kinases, crystal structures, binding interactions, cytotoxicity, and metabolism of approved EGFR inhibitors are crucial areas of study that aid in the design of new inhibitors .
Biomarkers and Clinical Applications
Research into EGFR inhibitors also includes identifying biomarkers that can predict therapeutic response and guide clinical applications across various cancer types .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[3-[[6-[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5O/c22-21(23,24)14-3-1-4-15(9-14)27-18-11-19(26-12-25-18)28-16-5-2-6-17(10-16)29-20(30)13-7-8-13/h1-6,9-13H,7-8H2,(H,29,30)(H2,25,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHYSYJDKVYCJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=NC(=C3)NC4=CC=CC(=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429554 | |
| Record name | EGFR Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
EGFR Inhibitor | |
CAS RN |
879127-07-8 | |
| Record name | EGFR Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



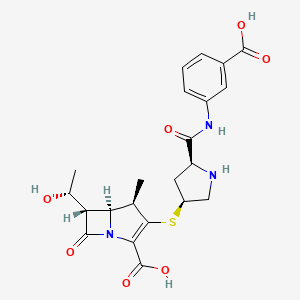
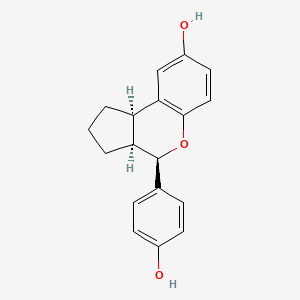
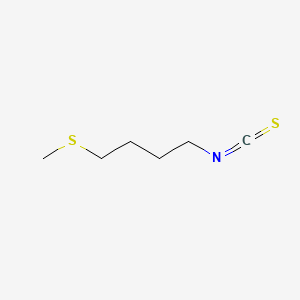
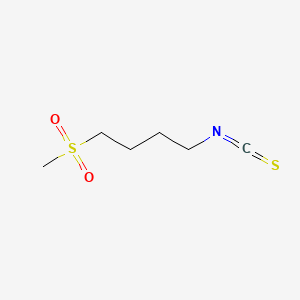
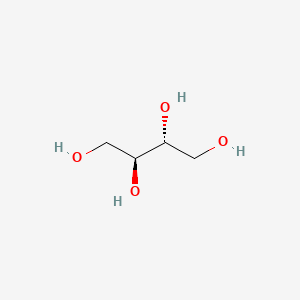
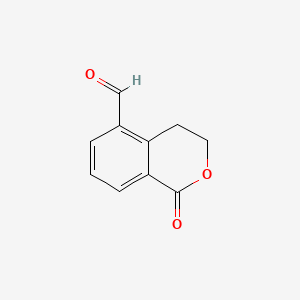
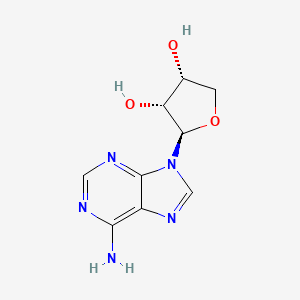
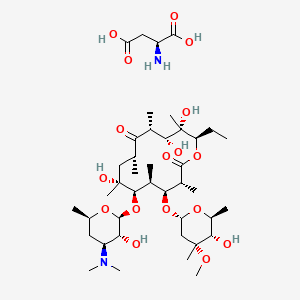
![5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol](/img/structure/B1671070.png)
![3-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid](/img/structure/B1671071.png)
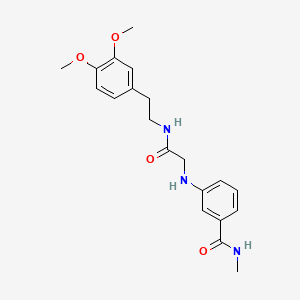
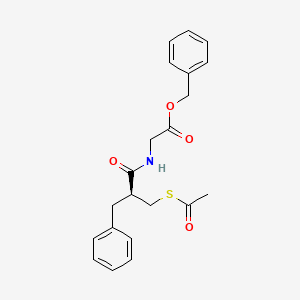
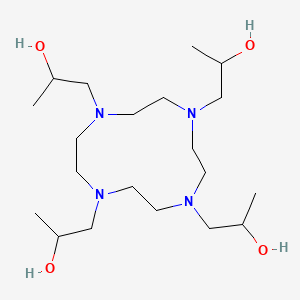
![4,5-Dichloro-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B1671076.png)